![molecular formula C21H17BrN2O2 B4942070 N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the growth and metastasis of various cancer cell types, including breast, prostate, and pancreatic cancer cells. In inflammation and autoimmune disorders, BAY 11-7082 has been shown to reduce inflammation and suppress the immune response by inhibiting the activation of NF-κB.
Mecanismo De Acción
BAY 11-7082 exerts its biological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BAY 11-7082 inhibits cell proliferation, induces apoptosis, and suppresses the expression of genes involved in angiogenesis and metastasis. In inflammation and autoimmune disorders, BAY 11-7082 reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and suppresses the immune response. BAY 11-7082 has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, its ability to inhibit both canonical and non-canonical NF-κB pathways, and its availability as a commercial compound. However, BAY 11-7082 also has some limitations, including its potential toxicity and off-target effects, its instability in aqueous solutions, and its limited solubility in some organic solvents.
Direcciones Futuras
There are several future directions for research related to BAY 11-7082. One area of interest is the development of more potent and selective NF-κB inhibitors that have fewer off-target effects and better pharmacokinetic properties. Another area of interest is the investigation of the role of NF-κB inhibition in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the use of BAY 11-7082 as a tool for studying the molecular mechanisms of NF-κB activation and regulation is an area of ongoing research.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves a series of chemical reactions, starting with the reaction between 2-methylbenzoic acid and thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 4-aminophenylboronic acid to form the corresponding benzamide intermediate. The final product is obtained by reacting the benzamide intermediate with 3-bromobenzoyl chloride in the presence of a base. The synthesis of BAY 11-7082 is a multi-step process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-5-2-3-8-19(14)21(26)24-18-11-9-17(10-12-18)23-20(25)15-6-4-7-16(22)13-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOGDFSWMAPPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

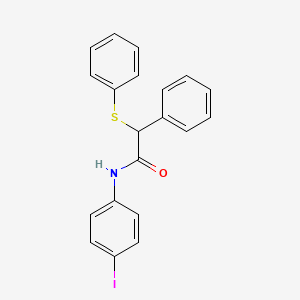
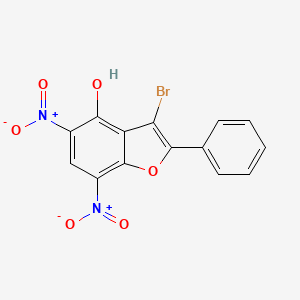
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)
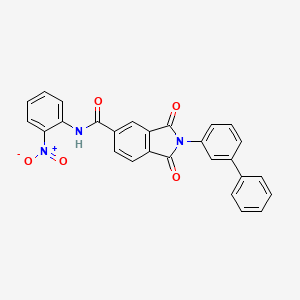
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)
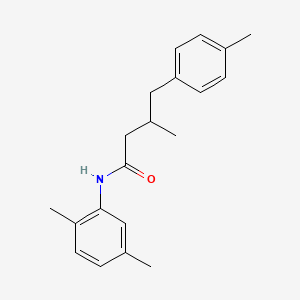
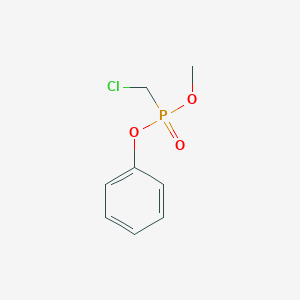
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)